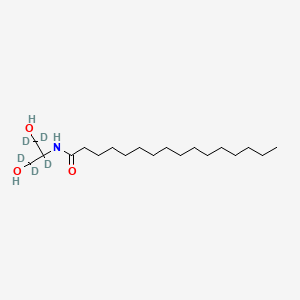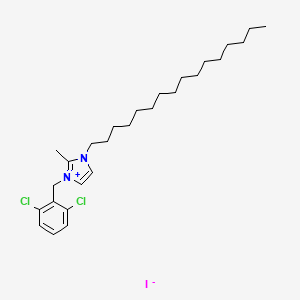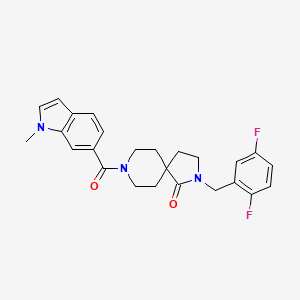
N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 Dicyclohexylammonium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 Dicyclohexylammonium Salt is a synthetic compound used primarily in biochemical and proteomics research. It is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes. The compound is characterized by its unique structure, which includes an acetyl group, a hydroxypropionamide moiety, and a dicyclohexylammonium salt.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 Dicyclohexylammonium Salt typically involves multiple steps:
Acetylation: The L-cysteine is first acetylated using acetic anhydride in the presence of a base such as pyridine.
Hydroxypropionamide Formation: The acetylated L-cysteine is then reacted with 2-hydroxy-3-propionamide under controlled conditions to form the desired hydroxypropionamide moiety.
Salt Formation: Finally, the compound is treated with dicyclohexylamine to form the dicyclohexylammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Acetylation: Large quantities of L-cysteine are acetylated in industrial reactors.
Continuous Reaction: The hydroxypropionamide formation is carried out in continuous flow reactors to ensure consistent quality and yield.
Purification and Crystallization: The final product is purified through crystallization and filtration techniques to obtain the dicyclohexylammonium salt in high purity.
化学反应分析
Types of Reactions
N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 Dicyclohexylammonium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines; reactions are often conducted in polar solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the hydroxypropionamide moiety.
Reduction: Reduced forms of the acetyl and hydroxypropionamide groups.
Substitution: Substituted derivatives with different functional groups replacing the hydroxy group.
科学研究应用
N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 Dicyclohexylammonium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: Employed in studies involving protein modification and enzyme activity.
Medicine: Investigated for its potential therapeutic properties and as a biomarker in disease research.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
作用机制
The mechanism of action of N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 Dicyclohexylammonium Salt involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins involved in metabolic pathways.
Pathways Involved: It affects pathways related to amino acid metabolism, protein synthesis, and cellular signaling.
相似化合物的比较
Similar Compounds
- N-Acetyl-S-(3-hydroxypropyl)cysteine
- Sulfamethoxazole Beta-D-Glucuronide
- 2-Amino-1-methyl-6-phenylimidazo [4,5-b]pyridine
Uniqueness
N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 Dicyclohexylammonium Salt is unique due to its specific structural features, including the deuterium labeling (d3) and the presence of the dicyclohexylammonium salt. These characteristics make it particularly useful in proteomics research and as a reference standard in analytical studies.
属性
分子式 |
C20H37N3O5S |
|---|---|
分子量 |
434.6 g/mol |
IUPAC 名称 |
(2R)-3-(3-amino-2-hydroxy-3-oxopropyl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoate;dicyclohexylazanium |
InChI |
InChI=1S/C12H23N.C8H14N2O5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-4(11)10-5(8(14)15)2-16-3-6(12)7(9)13/h11-13H,1-10H2;5-6,12H,2-3H2,1H3,(H2,9,13)(H,10,11)(H,14,15)/t;5-,6?/m.0/s1/i;1D3 |
InChI 键 |
KGIBHDNDPZUJMP-GPRACHGUSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSCC(C(=O)N)O)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
规范 SMILES |
CC(=O)NC(CSCC(C(=O)N)O)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


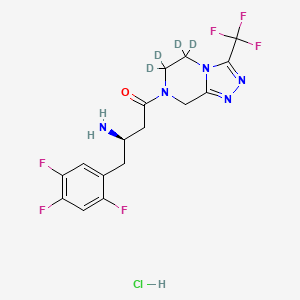
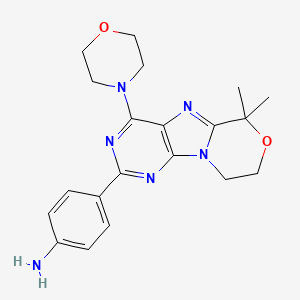

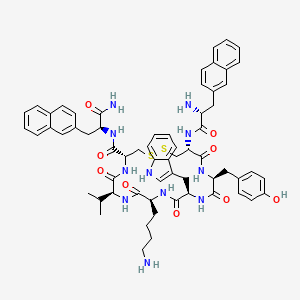

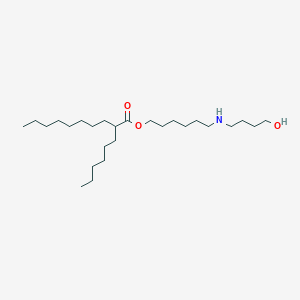
![3-[7-[4-[[4-[6-(4-chloroanilino)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-8-yl]phenyl]methylamino]butyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12396617.png)
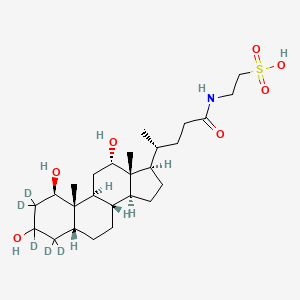
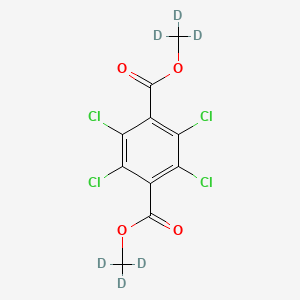
![2-[3-(5-Chloro-6-piperazin-1-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine;dihydrochloride](/img/structure/B12396622.png)
